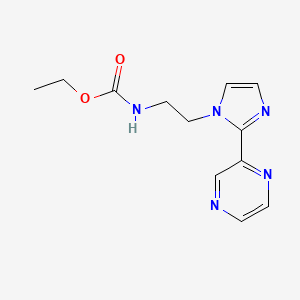

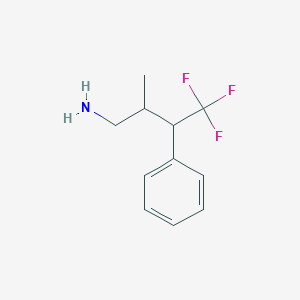

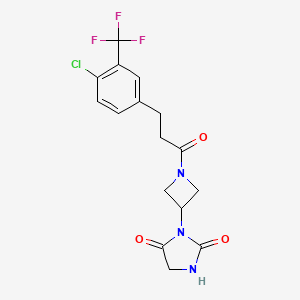

![molecular formula C14H22N4O B2579895 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893726-97-1](/img/structure/B2579895.png)

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide

Vue d'ensemble

Description

The compound “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide”, can be accomplished through a Mannich reaction . This involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide” include aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Applications De Recherche Scientifique

Organic Synthesis

Compounds with a piperazine ring, like the one in “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide”, are often used in organic synthesis. They can be incorporated into biologically active compounds through a Mannich reaction .

Pharmacokinetic Modulation

The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance. This means it can improve how a drug is absorbed, distributed, metabolized, and excreted by the body .

Antihistamine Drugs

Piperazine derivatives are found in antihistamine drugs. These are medicines that reduce or block histamines, so they stop allergy symptoms .

Antiparasitic Drugs

Some piperazine compounds are used as antiparasitic drugs. They work by paralyzing the parasites, which are then expelled by the host organism .

Antifungal and Antibacterial Drugs

Piperazine derivatives can also be found in antifungal and antibacterial drugs .

Antipsychotic and Antidepressant Drugs

Compounds with a piperazine structure are used in the treatment of various mental health disorders, including depression and psychosis .

Anti-inflammatory Drugs

Piperazine compounds are used in anti-inflammatory drugs to reduce inflammation and swelling .

Antitumor and Antidiabetic Drugs

Piperazine derivatives are being researched for their potential use in antitumor and antidiabetic drugs .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including g protein-coupled receptors like alpha1-adrenergic receptors .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to have a range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can influence the action of many compounds .

Propriétés

IUPAC Name |

2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)10-17-6-8-18(9-7-17)11-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDVVPNMJAGYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)